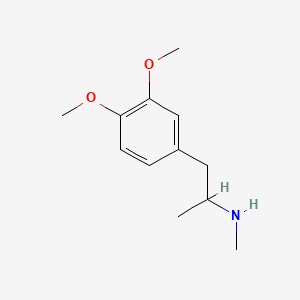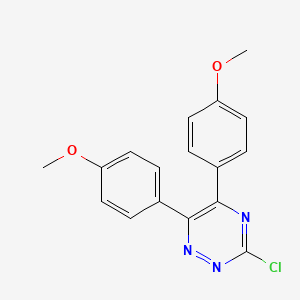
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE is an organic compound with a molecular structure that includes a benzene ring substituted with a formyl group, a hydroxyl group, and a methylated amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE typically involves the reaction of 3-hydroxybenzoic acid with methylamine and formic acid. The process can be carried out under mild conditions, often using a coupling agent such as EDC·HCl in the presence of a solvent like dry DMF at room temperature for about 12 hours . The yield of the intermediate product can be quite high, around 91%.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a more reactive leaving group.
Major Products
Oxidation: The major product is n-Methyl-3-carboxy-2-hydroxybenzamide.
Reduction: The major product is n-Methyl-3-hydroxymethyl-2-hydroxybenzamide.
Substitution: The products depend on the nucleophile used in the substitution reaction.
Applications De Recherche Scientifique
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It may serve as a ligand in biochemical studies, interacting with various proteins and enzymes.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE exerts its effects depends on its interaction with molecular targets. For example, as a ligand, it can bind to specific proteins or enzymes, altering their activity. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Methylbenzamide
- 3-Hydroxybenzamide
- 2-Hydroxybenzamide
Uniqueness
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE is unique due to the presence of both a formyl group and a hydroxyl group on the benzene ring, along with a methylated amide group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-formyl-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9NO3/c1-10-9(13)7-4-2-3-6(5-11)8(7)12/h2-5,12H,1H3,(H,10,13) |
Clé InChI |
OVFBIPFYXDGUIF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC(=C1O)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














